molecular formula C22H18N4O14P2S2 B14482503 4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid CAS No. 64371-34-2

4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid

Cat. No.: B14482503
CAS No.: 64371-34-2
M. Wt: 688.5 g/mol
InChI Key: ZJXGTDGYMSKLOJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid is a complex organic compound with significant potential in various scientific fields This compound is characterized by its unique structure, which includes multiple functional groups such as phosphonophenyl and sulfonic acid groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid typically involves multi-step organic reactionsThe reaction conditions often require specific catalysts, solvents, and temperature controls to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems for monitoring and controlling reaction parameters is crucial to maintain consistency and quality in the final product .

Chemical Reactions Analysis

Types of Reactions

4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.

    Reduction: Reduction reactions can modify the functional groups, leading to changes in the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, play a critical role in determining the outcome of these reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid involves its interaction with specific molecular targets. The phosphonophenyl and sulfonic acid groups can form strong interactions with enzymes and proteins, inhibiting their activity or altering their function. The compound’s ability to undergo various chemical reactions also allows it to modify biological molecules, leading to changes in cellular pathways and processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4,5-Dioxo-3,6-bis[2-(3-phosphonophenyl)hydrazinylidene]-3,4,5,6-tetrahydronaphthalene-2,7-disulfonic acid lies in its specific arrangement of functional groups, which provides distinct reactivity and interaction profiles compared to similar compounds. This makes it particularly valuable in applications where precise molecular interactions are required .

Properties

CAS No.

64371-34-2

Molecular Formula

C22H18N4O14P2S2

Molecular Weight

688.5 g/mol

IUPAC Name

4,5-dihydroxy-3,6-bis[(3-phosphonophenyl)diazenyl]naphthalene-2,7-disulfonic acid

InChI

InChI=1S/C22H18N4O14P2S2/c27-21-18-11(7-16(43(35,36)37)19(21)25-23-12-3-1-5-14(9-12)41(29,30)31)8-17(44(38,39)40)20(22(18)28)26-24-13-4-2-6-15(10-13)42(32,33)34/h1-10,27-28H,(H2,29,30,31)(H2,32,33,34)(H,35,36,37)(H,38,39,40)

InChI Key

ZJXGTDGYMSKLOJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)P(=O)(O)O)N=NC2=C(C3=C(C(=C(C=C3C=C2S(=O)(=O)O)S(=O)(=O)O)N=NC4=CC(=CC=C4)P(=O)(O)O)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.